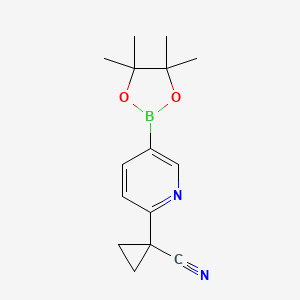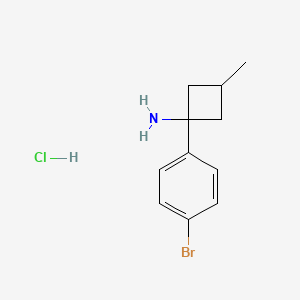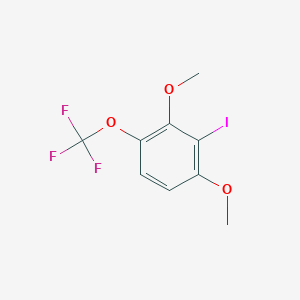![molecular formula C10H13BrN2OS B14042492 (R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14042492.png)
(R)-N-[(1E)-(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety and a sulfinamide group
Méthodes De Préparation
The synthesis of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves several steps. One common method includes the reaction of 2-bromopyridine-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized pyridine derivatives and sulfinamide analogs .
Applications De Recherche Scientifique
(R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts .
Mécanisme D'action
The mechanism of action of (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (R,E)-N-((2-BROMOPYRIDIN-4-YL)METHYLENE)-2-METHYLPROPANE-2-SULFINAMIDE stands out due to its unique combination of a bromopyridine moiety and a sulfinamide group. Similar compounds include:
- (4-Bromopyridin-2-yl)methanamine
- 4-(2-Bromopyridin-4-yl)morpholine
- 1H-pyrrolo[2,3-b]pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Propriétés
Formule moléculaire |
C10H13BrN2OS |
|---|---|
Poids moléculaire |
289.19 g/mol |
Nom IUPAC |
(R)-N-[(2-bromopyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-12-9(11)6-8/h4-7H,1-3H3/t15-/m1/s1 |
Clé InChI |
HUZVSMBFTZNSPZ-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)(C)[S@@](=O)N=CC1=CC(=NC=C1)Br |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC(=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




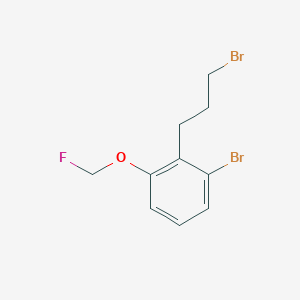
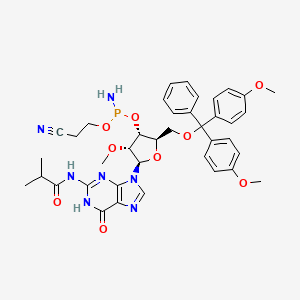


![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
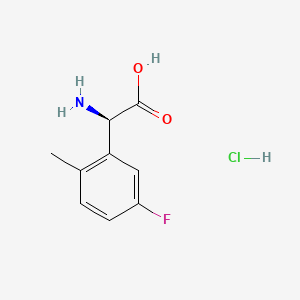
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
